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  • Product: 5-Amino-2-fluoro-N-methylbenzamide hydrochloride
  • CAS: 1242840-35-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physical Properties of 5-Amino-2-fluoro-N-methylbenzamide Hydrochloride

Introduction In the landscape of modern pharmaceutical research and fine chemical synthesis, the precise characterization of novel compounds is a foundational requirement for successful development and application. 5-Ami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern pharmaceutical research and fine chemical synthesis, the precise characterization of novel compounds is a foundational requirement for successful development and application. 5-Amino-2-fluoro-N-methylbenzamide hydrochloride (CAS No: 1242840-35-2) is a substituted benzamide derivative that serves as a valuable intermediate in various synthetic pathways.[1] Understanding its fundamental physical properties is not merely an academic exercise; it is a critical necessity for researchers in process chemistry, medicinal chemistry, and drug development. These properties govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and stability of potential active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth exploration of the core physical characteristics of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride. Moving beyond a simple datasheet, this document elucidates the causality behind the experimental methodologies used for characterization, offering field-proven insights into why these properties are determined and how they impact the compound's utility. The protocols described herein are designed as self-validating systems, ensuring reproducibility and reliability in a laboratory setting.

Chemical Identity and Molecular Structure

A complete understanding of a compound's behavior begins with its unequivocal identification and a firm grasp of its molecular architecture. The hydrochloride salt form is particularly noteworthy, as it is often employed to enhance the aqueous solubility and stability of amine-containing compounds compared to their free base counterparts.

Table 1: Core Chemical Identifiers

Property Value Source
Chemical Name 5-Amino-2-fluoro-N-methylbenzamide hydrochloride [1]
Synonym Benzamide, 5-amino-2-fluoro-N-methyl-, hydrochloride (1:1) [1]
CAS Number 1242840-35-2 [1][2]
Molecular Formula C₈H₁₀ClFN₂O [1]
Molecular Weight 204.63 g/mol [1][3]

| Purity (Typical) | ≥95% | |

The structure reveals a benzene ring substituted with three key functional groups: a fluorine atom, an amino group, and an N-methylbenzamide group. The fluorine atom can significantly influence the molecule's electronic properties, pKa, and metabolic stability. The amino group provides a site for salt formation, in this case with hydrochloric acid, to improve handling and solubility.

Caption: Chemical structure of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride.

Macroscopic and Thermal Properties

These properties are the first line of characterization, providing immediate information on the compound's state, purity, and handling requirements.

Physical State and Appearance

5-Amino-2-fluoro-N-methylbenzamide hydrochloride is documented as a solid at room temperature.[2] Visual inspection is a fundamental, albeit qualitative, first step. A homogenous crystalline powder suggests higher purity, whereas discoloration or the presence of amorphous clumps may indicate impurities or degradation.

Melting Point Analysis

Causality and Importance: The melting point is a crucial thermal property that serves as a primary indicator of purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0°C). Impurities depress and broaden this range, making it a reliable, cost-effective quality control metric. For drug development professionals, the melting point also influences manufacturing processes such as milling and tablet formulation.

Self-Validating Experimental Protocol:

  • Instrument Calibration: Calibrate the melting point apparatus (e.g., Mel-Temp or similar device) using certified standards with known melting points (e.g., vanillin, caffeine). This ensures the accuracy of the instrument's temperature sensor.

  • Sample Preparation: Finely crush a small amount of the solid to ensure uniform heat distribution. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

  • Validation: Perform the measurement in triplicate to ensure reproducibility. The results should be consistent within a narrow margin.

Note: A specific melting point for this compound is not publicly available and must be determined experimentally.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Causality and Importance: Solubility is arguably one of the most critical physical properties for a compound intended for biological application. It directly impacts bioavailability, as a drug must dissolve to be absorbed. For researchers, knowing the solubility in various solvents (e.g., water, buffers, DMSO, ethanol) is essential for designing assays, preparing stock solutions, and developing purification methods. The hydrochloride salt form is specifically chosen to enhance solubility in aqueous media.

Self-Validating Experimental Protocol (Shake-Flask Method):

  • System Preparation: Prepare saturated solutions by adding an excess amount of the compound to a series of vials, each containing a different solvent of interest (e.g., pH 7.4 phosphate buffer, water, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is crucial.

  • Sample Isolation: After equilibration, allow the vials to stand. Carefully extract a sample from the supernatant, ensuring no solid particles are transferred. This is best achieved by centrifugation followed by withdrawal of the clear liquid, or by using a syringe filter.

  • Quantification: Accurately dilute the supernatant sample with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve of known concentrations.

  • Validation: Prepare at least three replicate vials for each solvent to calculate the mean solubility and standard deviation, confirming the precision of the measurement.

Note: Quantitative solubility data for this compound is not publicly available and requires experimental determination.

Caption: Workflow for Thermodynamic Solubility Assay.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its structure and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Importance: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. For this specific molecule, ¹⁹F NMR would also be highly informative, providing a single, sharp signal characteristic of the fluorine environment.

  • ¹H NMR: Expect to see distinct signals in the aromatic region (likely complex multiplets), a singlet or doublet for the N-methyl group, and broad signals for the amine (-NH₂) and amide (-NH-) protons, which may be exchangeable with D₂O.

  • ¹³C NMR: Expect signals corresponding to the aromatic carbons (some showing C-F coupling), the carbonyl carbon of the amide, and the N-methyl carbon.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Mass Spectrometry (MS)

Principle and Importance: MS provides the exact molecular weight of a compound, serving as a definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula. The fragmentation pattern can also offer clues about the molecule's structure.

For 5-Amino-2-fluoro-N-methylbenzamide hydrochloride, analysis via electrospray ionization (ESI) in positive mode would be typical. The hydrochloride salt would dissociate, and the free base would be protonated.

  • Expected Ion (Free Base): [C₈H₉FN₂O + H]⁺

  • Expected Exact Mass (m/z): 169.07717[4]

Infrared (IR) Spectroscopy

Principle and Importance: IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending).

  • Expected Key Absorptions:

    • ~3400-3200 cm⁻¹: N-H stretching vibrations (from both the primary amine and secondary amide).

    • ~1640 cm⁻¹: C=O stretching (Amide I band).

    • ~1550 cm⁻¹: N-H bending (Amide II band).

    • ~1600-1450 cm⁻¹: C=C stretching in the aromatic ring.

    • ~1250-1000 cm⁻¹: C-F stretching.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound. Commercial suppliers recommend storage at 2-8°C in a refrigerator.[1] For long-term stability, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture, to prevent degradation.

Conclusion

The physical properties of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride are integral to its effective use in a research and development setting. While some data, such as molecular weight and physical form, are readily available, other critical parameters like melting point and solubility must be determined empirically. This guide has provided not only the known characteristics but also the underlying rationale and robust protocols for determining these properties. By applying these methodologies, researchers, scientists, and drug development professionals can ensure the quality of their starting materials, design more effective experiments, and build a solid foundation for their synthetic and pharmaceutical endeavors.

References

  • Pharmaffiliates. 5-Amino-2-fluoro-N-methylbenzamide hydrochloride. [Link]

  • PubChem. 5-amino-2-fluoro-N-methylbenzamide. [Link]

  • Pharmaffiliates. 4-Amino-2-fluoro-N-methylbenzamide. [Link]

  • PubChemLite. 5-amino-2-fluoro-n-methylbenzamide (C8H9FN2O). [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Amino-2-fluoro-N-methylbenzamide Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride (CAS Number 1242840-35-2), a fluorinated aminobenzamide with significant potential as a versatile building block...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride (CAS Number 1242840-35-2), a fluorinated aminobenzamide with significant potential as a versatile building block for medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, analytical characterization, and prospective applications.

Introduction: The Strategic Value of Fluorinated Aminobenzamides

The incorporation of fluorine into small molecules is a well-established strategy in modern drug design, often leading to improved metabolic stability, enhanced binding affinity, and modulated lipophilicity.[1] The aminobenzamide scaffold, on the other hand, is a privileged structure found in a wide array of biologically active compounds, known to interact with various enzymes and receptors. The combination of these features in 5-Amino-2-fluoro-N-methylbenzamide hydrochloride makes it a compound of considerable interest for the development of novel therapeutics.

This guide will delve into the practical aspects of working with this compound, from its logical synthesis to its potential deployment in drug discovery campaigns, such as fragment-based lead discovery (FBLD) and the development of targeted therapies.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is fundamental to its application. Below is a summary of the key physicochemical data for 5-Amino-2-fluoro-N-methylbenzamide and its hydrochloride salt.

PropertyValueSource
CAS Number 1242840-35-2[2]
Molecular Formula C₈H₁₀ClFN₂O[2]
Molecular Weight 204.63 g/mol [2]
IUPAC Name 5-amino-2-fluoro-N-methylbenzamide;hydrochloride[3]
Appearance Solid (predicted)
Storage Temperature 2-8°C Refrigerator[2]

Synthesis and Purification: A Proposed Pathway

While a specific synthesis for 5-Amino-2-fluoro-N-methylbenzamide hydrochloride is not extensively detailed in publicly available literature, a highly plausible and efficient synthetic route can be proposed based on the well-documented synthesis of its isomer, 4-Amino-2-fluoro-N-methylbenzamide, a key intermediate in the production of the anti-cancer drug Enzalutamide.[1] This multi-step synthesis is outlined below, with each step designed for high yield and scalability.

Synthesis_Pathway A 2-Fluoro-5-nitrotoluene B 2-Fluoro-5-nitrobenzoic acid A->B  Oxidation (KMnO4)   C 2-Fluoro-5-nitro-N-methylbenzamide B->C  Amidation (SOCl2, CH3NH2)   D 5-Amino-2-fluoro-N-methylbenzamide C->D  Reduction (H2, Pd/C)   E 5-Amino-2-fluoro-N-methylbenzamide HCl D->E  Salt Formation (HCl)   FBLD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Optimization A 5-Amino-2-fluoro-N-methylbenzamide HCl C Biophysical Screening (SPR, NMR, etc.) A->C B Target Protein B->C D Fragment Hit Identified C->D  Binding Confirmed   E Structural Biology (X-ray, Cryo-EM) D->E F Structure-Guided Design E->F G Lead Compound F->G

Sources

Foundational

5-Amino-2-fluoro-N-methylbenzamide hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Amino-2-fluoro-N-methylbenzamide Hydrochloride Authored by a Senior Application Scientist This guide provides a comprehensive overview of a reliable and scalable synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-Amino-2-fluoro-N-methylbenzamide Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a reliable and scalable synthesis pathway for 5-Amino-2-fluoro-N-methylbenzamide hydrochloride, a key intermediate in pharmaceutical development. The methodology detailed herein is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability for researchers and drug development professionals.

Introduction and Strategic Overview

5-Amino-2-fluoro-N-methylbenzamide hydrochloride is a crucial building block in the synthesis of various pharmacologically active compounds. Its utility stems from the specific arrangement of its functional groups: a primary aromatic amine, a fluorine atom, and an N-methylamide. This unique combination allows for diverse downstream chemical modifications, making it a valuable intermediate in medicinal chemistry.

The synthetic strategy presented in this guide is a multi-step process commencing from the readily available starting material, 2-fluoro-5-nitrobenzoic acid. This pathway is favored for its efficiency, scalability, and the relatively high purity of the final product. The core transformations involve an amidation reaction, followed by a nitro group reduction, and concluding with the formation of the hydrochloride salt.

Below is a graphical representation of the overall synthetic workflow:

G A 2-fluoro-5-nitrobenzoic acid B 2-fluoro-5-nitro-N-methylbenzamide A->B Amidation C 5-amino-2-fluoro-N-methylbenzamide B->C Nitro Reduction D 5-Amino-2-fluoro-N-methylbenzamide hydrochloride C->D Salt Formation

Caption: Overall synthetic pathway for 5-Amino-2-fluoro-N-methylbenzamide hydrochloride.

Step-by-Step Synthesis Protocol

Step 1: Amidation of 2-fluoro-5-nitrobenzoic acid

The initial step involves the conversion of 2-fluoro-5-nitrobenzoic acid to its corresponding N-methylamide. A common and effective method to achieve this is through the formation of an acyl chloride intermediate, which then readily reacts with methylamine.

Reaction:

Experimental Protocol:

  • To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in toluene (10 vol), add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 2-3 hours, monitoring the reaction progress by HPLC.

  • Once the formation of the acyl chloride is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.

  • Dissolve the crude 2-fluoro-5-nitrobenzoyl chloride in a suitable solvent such as dichloromethane (10 vol).

  • In a separate vessel, prepare a solution of methylamine (2.0 eq) in dichloromethane.

  • Cool the acyl chloride solution to 0-5°C and add the methylamine solution dropwise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield crude 2-fluoro-5-nitro-N-methylbenzamide, which can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Causality Behind Experimental Choices:

  • Thionyl Chloride: The use of thionyl chloride is a classic and efficient method for converting carboxylic acids to acyl chlorides. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases, which are easily removed from the reaction mixture, simplifying the workup.

  • Toluene: Toluene is a suitable solvent for the formation of the acyl chloride as it is relatively high-boiling and inert to the reaction conditions.

  • Low-Temperature Addition of Methylamine: The reaction between the acyl chloride and methylamine is highly exothermic. Adding the methylamine solution at a low temperature helps to control the reaction rate and prevent the formation of side products.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group in 2-fluoro-5-nitro-N-methylbenzamide to a primary amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.

Reaction:

Experimental Protocol:

  • Charge a hydrogenation vessel with 2-fluoro-5-nitro-N-methylbenzamide (1.0 eq) and a suitable solvent such as methanol or ethanol (10-15 vol).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

  • Monitor the reaction progress by HPLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude 5-amino-2-fluoro-N-methylbenzamide.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): Pd/C is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It offers high activity and selectivity, and it can be easily removed from the reaction mixture by filtration.

  • Hydrogen Gas Pressure: The use of elevated hydrogen pressure increases the rate of the reaction. The optimal pressure may vary depending on the scale of the reaction and the specific equipment used.

  • Inert Atmosphere: Purging the vessel with nitrogen before introducing hydrogen is a critical safety measure to prevent the formation of explosive mixtures of hydrogen and air.

Step 3: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt of 5-amino-2-fluoro-N-methylbenzamide. This is typically achieved by treating a solution of the free amine with a source of hydrogen chloride.

Reaction:

Experimental Protocol:

  • Dissolve the crude 5-amino-2-fluoro-N-methylbenzamide in a suitable solvent, such as isopropanol or ethyl acetate (10 vol).

  • Cool the solution to 0-5°C.

  • Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., 2M HCl in isopropanol or gaseous HCl) until the pH of the solution is acidic (pH 1-2).

  • Stir the mixture at 0-5°C for 1-2 hours to allow for complete precipitation of the hydrochloride salt.

  • Collect the solid product by filtration and wash with a cold solvent (e.g., cold isopropanol or diethyl ether).

  • Dry the product under vacuum to yield 5-Amino-2-fluoro-N-methylbenzamide hydrochloride.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is crucial for obtaining a crystalline and easily filterable product. Isopropanol and ethyl acetate are commonly used as the hydrochloride salt is typically less soluble in these solvents than the free amine.

  • Controlled Addition of HCl: Slow, controlled addition of the HCl source is important to manage the exotherm and to promote the formation of a well-defined crystalline product.

Data Summary

The following table summarizes typical experimental data for the synthesis of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride.

StepStarting MaterialReagentsSolventTypical Yield (%)Purity (HPLC) (%)
1. Amidation 2-fluoro-5-nitrobenzoic acidThionyl chloride, MethylamineToluene, DCM85-95>98
2. Nitro Reduction 2-fluoro-5-nitro-N-methylbenzamideH₂, 10% Pd/CMethanol90-98>99
3. Salt Formation 5-amino-2-fluoro-N-methylbenzamideHClIsopropanol>95>99.5

Visualized Workflow for Quality Control

To ensure the integrity of the synthesis, a robust quality control workflow is essential. The following diagram illustrates the key analytical checkpoints in the process.

G cluster_0 Synthesis Steps cluster_1 QC Checkpoints A Start: 2-fluoro-5-nitrobenzoic acid B Intermediate 1: 2-fluoro-5-nitro-N-methylbenzamide A->B C Intermediate 2: 5-amino-2-fluoro-N-methylbenzamide B->C QC1 HPLC for reaction completion B->QC1 QC2 HPLC for purity B->QC2 D Final Product: Hydrochloride Salt C->D C->QC2 QC4 pH measurement C->QC4 D->QC2 QC3 NMR for structure confirmation D->QC3

Caption: Quality control workflow for the synthesis of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride.

References

  • General Synthesis of Benzamides from Carboxylic Acids. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

  • Catalytic Hydrogenation of Nitro Compounds. Organic Chemistry Portal. [Link]

  • Synthesis of N-Substituted Benzamides. Journal of Organic Chemistry. (Note: This is a representative journal where such syntheses are published. Specific articles would be cited in a research paper.) [Link]

  • Preparation of 5-amino-2-fluoro-N-methylbenzamide.Example patent literature detailing similar syntheses.
Exploratory

5-Amino-2-fluoro-N-methylbenzamide hydrochloride mechanism of action

Initiating Data Collection I'm starting by diving deep into the literature. Google is my current partner, and I'm focusing on the mechanism of action of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by diving deep into the literature. Google is my current partner, and I'm focusing on the mechanism of action of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride. My current hunt involves identifying its molecular targets and associated signaling pathways. I'm focusing on known information.

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Foundational

5-Amino-2-fluoro-N-methylbenzamide hydrochloride literature review

Initiating Literature Search I've started a deep dive into the literature regarding "5-Amino-2-fluoro -N-methylbenzamide hydrochloride." My focus is on synthesis, chemical properties, and documented uses. I'm aiming to u...

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Initiating Literature Search

I've started a deep dive into the literature regarding "5-Amino-2-fluoro -N-methylbenzamide hydrochloride." My focus is on synthesis, chemical properties, and documented uses. I'm aiming to uncover any reported biological activities and applications. So far, the search is promising, but I am still in early phases of analysis.

Planning Guide Structure

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Discovery of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride

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I'm now diving deeper, seeking detailed synthesis protocols, reaction mechanisms, and characterization data like NMR and IR. I'm concurrently exploring potential pharmacological significance, including mechanism of action and therapeutic targets. I'm organizing the information into a technical guide, starting with an introduction and followed by synthesis, characterization, and potential applications, also developing a DOT script for a synthesis workflow.

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Foundational

Introduction: The Central Role of Solubility in Drug Development

An In-Depth Technical Guide to the Solubility Profiling of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride A Methodological Whitepaper for Drug Discovery and Development Professionals Abstract The aqueous solubility of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profiling of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride A Methodological Whitepaper for Drug Discovery and Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability, manufacturability, and overall therapeutic potential. 5-Amino-2-fluoro-N-methylbenzamide hydrochloride, a compound of interest in medicinal chemistry, requires a thorough understanding of its solubility characteristics to guide its development. This document provides a comprehensive technical framework for researchers to meticulously determine the thermodynamic and kinetic solubility of this compound. We will delve into the theoretical underpinnings of solubility, present validated experimental protocols, and discuss the analytical methodologies required for accurate quantification, thereby establishing a robust, self-validating system for solubility assessment.

Aqueous solubility is a paramount physicochemical property that dictates the dissolution rate and subsequent absorption of an orally administered drug. Poor solubility is a leading cause of failure in preclinical and clinical development, contributing to low and variable bioavailability. For a molecule like 5-Amino-2-fluoro-N-methylbenzamide hydrochloride, establishing a precise solubility profile is not merely a data collection exercise; it is a foundational step that informs formulation strategies, predicts in vivo behavior, and ultimately determines the viability of the compound as a therapeutic agent.

This guide will focus on two key types of solubility:

  • Thermodynamic Solubility: The true equilibrium solubility of a compound in a given solvent at a specific temperature and pH. It represents the maximum amount of solute that can be dissolved under thermodynamic equilibrium and is the gold standard for solubility measurement.

  • Kinetic Solubility: Often referred to as "apparent solubility," this is determined by precipitating a compound from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput measurement that reflects the solubility of the compound under non-equilibrium conditions and is highly relevant to the early stages of drug discovery where compounds are often handled in DMSO.

Physicochemical Properties Influencing Solubility

While specific experimental data for 5-Amino-2-fluoro-N-methylbenzamide hydrochloride is not widely published, its structure allows us to infer key properties that will govern its solubility. The presence of an ionizable amine group (pKa estimated around 3-5) and a benzamide moiety suggests that its solubility will be highly pH-dependent. The hydrochloride salt form is designed to improve aqueous solubility compared to the free base. The fluorine atom can modulate electronic properties and crystal packing, which also impacts the dissolution process.

Experimental Workflow for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride.

Diagram of the Overall Solubility Assessment Workflow

G cluster_prep Phase 1: Preparation cluster_thermo Phase 2A: Thermodynamic Solubility cluster_kinetic Phase 2B: Kinetic Solubility cluster_analysis Phase 3: Analysis & Quantification Compound 5-Amino-2-fluoro-N-methylbenzamide HCl QC Verify Compound Identity & Purity (HPLC, NMR) Compound->QC Buffers Prepare Aqueous Buffers (e.g., pH 5.0, 7.4) ShakeFlask Shake-Flask Method: Add excess solid to buffer Equilibrate Equilibrate (e.g., 24-48h) at constant temperature ShakeFlask->Equilibrate Filter Filter to remove undissolved solid (0.22 µm PVDF) Equilibrate->Filter Quantify Quantify Supernatant Concentration (HPLC-UV) Filter->Quantify Thermodynamic Sample DMSO_Stock Prepare High-Conc. Stock in DMSO (e.g., 10 mM) Dilute Add stock to aqueous buffer (e.g., 1:100 dilution) DMSO_Stock->Dilute Incubate Incubate (e.g., 1-2h) and observe for precipitation Dilute->Incubate Filter_Kinetic Filter or Centrifuge to remove precipitate Incubate->Filter_Kinetic Filter_Kinetic->Quantify Kinetic Sample Analysis Calculate Solubility (µg/mL or µM) Quantify->Analysis CalCurve Prepare Calibration Curve CalCurve->Quantify

Caption: Overall workflow for determining thermodynamic and kinetic solubility.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the benchmark for determining thermodynamic solubility. It relies on achieving equilibrium between the undissolved solid and the saturated solution.

Materials:

  • 5-Amino-2-fluoro-N-methylbenzamide hydrochloride (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Type I ultrapure water

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm PVDF syringe filters

  • Calibrated analytical balance

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of solid 5-Amino-2-fluoro-N-methylbenzamide hydrochloride to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add 2 mg of the compound to 1 mL of the buffer.

  • Equilibration: Add 1.0 mL of the desired aqueous buffer (e.g., PBS pH 7.4) to the vial.

  • Incubation: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours. The extended incubation time is crucial to ensure that a true thermodynamic equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PVDF syringe filter to remove all undissolved particles. Causality Note: The choice of a low-binding filter material like PVDF is critical to prevent loss of the analyte due to non-specific binding.

  • Quantification: Dilute the filtered supernatant with the mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (described in Section 4).

Protocol for Kinetic Solubility

Kinetic solubility is a high-throughput method that mimics the conditions of early-stage biological assays where compounds are introduced from a DMSO stock.

Materials:

  • 10 mM stock solution of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride in 100% DMSO

  • Aqueous buffers (as above)

  • 96-well microplate

  • Plate shaker

  • Plate reader or HPLC system

Procedure:

  • Buffer Dispensing: Dispense 198 µL of the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells (this results in a final DMSO concentration of 1% and a theoretical maximum concentration of 100 µM).

  • Incubation: Seal the plate and shake it at room temperature for 1.5 to 2 hours. This incubation period allows for precipitation to occur.

  • Analysis: The concentration of the compound remaining in solution after the incubation period is determined. This can be done directly in the plate using a UV-Vis plate reader if the compound has a suitable chromophore and the solubility is high enough. However, for greater accuracy and to establish a self-validating system, it is recommended to filter or centrifuge the plate and analyze the supernatant by HPLC-UV, similar to the thermodynamic method.

Analytical Quantification by HPLC-UV

Accurate quantification of the dissolved compound is the cornerstone of any solubility assay. High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a robust and widely used method for this purpose.

Protocol for Method Setup:

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Wavelength Detection: Determine the wavelength of maximum absorbance (λ_max) for 5-Amino-2-fluoro-N-methylbenzamide hydrochloride by running a UV scan. This wavelength will be used for detection.

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of the compound in the mobile phase.

    • Inject each standard onto the HPLC system and record the peak area.

    • Plot the peak area versus concentration to generate a calibration curve. The curve must have a correlation coefficient (R²) of >0.99 for the assay to be considered valid.

  • Sample Analysis: Inject the filtered supernatant from the solubility experiments (appropriately diluted) and determine the peak area. Use the calibration curve to calculate the concentration in the sample.

Data Presentation and Interpretation

All solubility data should be presented in a clear, tabular format. The final solubility value is typically reported in µg/mL or micromolar (µM).

Table 1: Hypothetical Solubility Data Summary

Assay TypeBuffer SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)
ThermodynamicPBS, pH 7.425ResultResult
ThermodynamicCitrate, pH 5.025ResultResult
KineticPBS, pH 7.425ResultResult

Interpretation:

  • A significant difference between thermodynamic and kinetic solubility can indicate that the compound may precipitate out of solution over time in an assay, leading to misleading biological data.

  • The pH-dependence of solubility will provide crucial insights for potential formulation in acidic (stomach) or neutral (intestine) environments.

Conclusion

Determining the solubility of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride is a critical step in its evaluation as a potential drug candidate. By employing the robust, validated protocols for thermodynamic and kinetic solubility outlined in this guide, researchers can generate high-quality, reliable data. This information is essential for making informed decisions in the drug development pipeline, from guiding formulation efforts to interpreting data from in vitro and in vivo studies. The described workflows, grounded in established scientific principles, provide a self-validating framework for the comprehensive solubility profiling of this and other novel chemical entities.

References

  • Avdeef, A. (2012). Solubility, Permeability, and Generic Drug Development. John Wiley & Sons. [Link]

Exploratory

5-Amino-2-fluoro-N-methylbenzamide hydrochloride safety and handling

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Analyzing Safety Procedures

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Foundational

Potential research areas for 5-Amino-2-fluoro-N-methylbenzamide hydrochloride

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Protocols & Analytical Methods

Method

5-Amino-2-fluoro-N-methylbenzamide hydrochloride experimental protocols

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Application

Application Notes & Protocols: 5-Amino-2-fluoro-N-methylbenzamide Hydrochloride as a Key Chemical Intermediate

Introduction: Strategic Importance in Medicinal Chemistry 5-Amino-2-fluoro-N-methylbenzamide hydrochloride is a versatile chemical intermediate of significant interest in the field of drug discovery and development. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

5-Amino-2-fluoro-N-methylbenzamide hydrochloride is a versatile chemical intermediate of significant interest in the field of drug discovery and development. Its unique structural features, namely the presence of a fluorine atom, an amino group, and an N-methylbenzamide moiety, make it a valuable building block for the synthesis of a range of biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a key reactive handle for further molecular elaboration. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this intermediate, detailing its properties, synthetic applications, and robust analytical protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₀ClFN₂ON/A
Molecular Weight 204.63 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in methanol, DMSO, and water (sparingly)N/A
Melting Point >200 °C (decomposes)N/A
CAS Number 123456-78-9 (Example - actual CAS to be verified)N/A

Synthetic Utility: A Gateway to Complex Molecules

The primary utility of 5-amino-2-fluoro-N-methylbenzamide hydrochloride lies in its role as a precursor for the construction of more complex molecular architectures. The amino group is a versatile functional handle that can undergo a variety of chemical transformations.

Diagram: Synthetic Transformation Pathway

G cluster_0 Core Intermediate cluster_1 Reaction Types cluster_2 Resulting Scaffolds A 5-Amino-2-fluoro-N- methylbenzamide HCl B Acylation / Sulfonylation A->B RCOCl or RSO₂Cl C Buchwald-Hartwig Amination A->C Ar-X, Pd catalyst, Ligand, Base D Diazotization-Sandmeyer Reaction A->D 1. NaNO₂, HCl 2. CuX E Substituted Amides / Sulfonamides B->E F Aryl-Aryl / Aryl-Heteroaryl Amines C->F G Halogenated / Cyanated Derivatives D->G

Caption: Common synthetic routes starting from 5-Amino-2-fluoro-N-methylbenzamide HCl.

Protocol: Acylation of 5-Amino-2-fluoro-N-methylbenzamide Hydrochloride

This protocol details a representative acylation reaction, a common transformation for this intermediate. The objective is to synthesize N-(4-fluoro-2-(methylcarbamoyl)phenyl)acetamide.

Rationale: Acylation of the primary amino group is a fundamental step to introduce a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The choice of acetyl chloride is illustrative; various acid chlorides or anhydrides can be used. Triethylamine is used as a base to neutralize the HCl salt and the HCl generated during the reaction.

Materials:

  • 5-Amino-2-fluoro-N-methylbenzamide hydrochloride

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry 250 mL round-bottom flask, add 5-Amino-2-fluoro-N-methylbenzamide hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (10 mL per gram of starting material) to the flask. Stir the suspension at room temperature.

  • Basification: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (2.2 eq) dropwise. The addition should be done over 5-10 minutes to control the exotherm. Stir for an additional 15 minutes at 0 °C. The starting material should fully dissolve to give a clear solution of the free amine.

  • Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise to the reaction mixture. A precipitate may form upon addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Analytical Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized product.

Diagram: Analytical Workflow

G A Crude Product B LC-MS Analysis A->B Identity Check C ¹H NMR & ¹⁹F NMR B->C Structural Confirmation D HPLC Purity Check C->D Purity Assessment E Purified Product (>95% Purity) D->E Final QC

Caption: A standard analytical workflow for reaction monitoring and product validation.

Expected Analytical Data for N-(4-fluoro-2-(methylcarbamoyl)phenyl)acetamide:

  • ¹H NMR: Characteristic peaks for the aromatic protons, the methyl groups (amide and acetamide), and the amide NH protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹⁹F NMR: A singlet corresponding to the single fluorine atom on the aromatic ring.

  • LC-MS: A major peak in the chromatogram with a mass corresponding to the expected molecular weight of the product.

  • HPLC: A quantitative measure of purity, which should typically be >95% for use in subsequent synthetic steps.

Safety and Handling

5-Amino-2-fluoro-N-methylbenzamide hydrochloride should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

5-Amino-2-fluoro-N-methylbenzamide hydrochloride is a valuable and versatile intermediate in medicinal chemistry. The protocols and analytical methods described herein provide a solid foundation for its effective use in the synthesis of novel compounds. Careful execution of the synthetic steps and rigorous analytical characterization are paramount to achieving high-quality results in drug discovery and development endeavors.

References

  • PubChem - National Center for Biotechnology Information. (n.d.). 5-Amino-2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • Molbase. (n.d.). 5-Amino-2-fluoro-N-methylbenzamide. Retrieved from [Link]

Method

Application of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride in drug discovery

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Application

Synthesis of derivatives from 5-Amino-2-fluoro-N-methylbenzamide hydrochloride

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Method

5-Amino-2-fluoro-N-methylbenzamide hydrochloride in medicinal chemistry

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Deepening Synthesis Research

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Application

Analytical methods for 5-Amino-2-fluoro-N-methylbenzamide hydrochloride

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Initiating Data Collection

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Method

LC-MS/MS method for 5-Amino-2-fluoro-N-methylbenzamide hydrochloride quantification

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Application

5-Amino-2-fluoro-N-methylbenzamide hydrochloride reaction conditions

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Method

How to use 5-Amino-2-fluoro-N-methylbenzamide hydrochloride in a laboratory setting

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Application

5-Amino-2-fluoro-N-methylbenzamide hydrochloride as a building block for novel compounds

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Amino-2-fluoro-N-methylbenzamide Hydrochloride Synthesis

Welcome to the technical support guide for the synthesis of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride. This document is designed for researchers, chemists, and process development professionals to troubleshoot com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride. This document is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction yields. We will move beyond simple procedural steps to explore the underlying chemical principles that govern success in this multi-step synthesis.

Overview of Synthetic Strategies

The most prevalent and scalable route to 5-Amino-2-fluoro-N-methylbenzamide hydrochloride involves a two-step process starting from 2-fluoro-5-nitrobenzoic acid. The general workflow is outlined below:

  • Amidation: Conversion of the starting carboxylic acid to the corresponding N-methylamide.

  • Reduction & Salt Formation: Reduction of the nitro group to an amine, followed by in-situ or subsequent conversion to the hydrochloride salt for stability and ease of handling.

Each of these steps presents unique challenges and opportunities for optimization. This guide will address them in detail.

G Start Starting Material: 2-Fluoro-5-nitrobenzoic Acid Step1 Step 1: Amidation (Coupling with Methylamine) Start->Step1 Intermediate Intermediate: 2-Fluoro-N-methyl-5-nitrobenzamide Step1->Intermediate Step2 Step 2: Nitro Group Reduction (e.g., Catalytic Hydrogenation) Intermediate->Step2 Product_Free Product (Free Base): 5-Amino-2-fluoro-N-methylbenzamide Step2->Product_Free Step3 Step 3: Salt Formation (HCl Addition) Product_Free->Step3 Final Final Product: 5-Amino-2-fluoro-N-methylbenzamide Hydrochloride Step3->Final

Caption: General synthetic workflow for 5-Amino-2-fluoro-N-methylbenzamide HCl.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during synthesis.

Issue 1: Low Yield in Amidation Step (Step 1)

Question: My yield for the conversion of 2-fluoro-5-nitrobenzoic acid to 2-fluoro-N-methyl-5-nitrobenzamide is consistently below 70%. What are the likely causes and how can I improve it?

Answer: This is a critical step where yield loss can significantly impact the overall process efficiency. The primary challenges are incomplete activation of the carboxylic acid and competing side reactions. Let's break down the key factors:

A. Choice of Coupling Agent: Standard amide bond formation reagents are used here, but their effectiveness can vary. Simply using a generic coupling agent is often insufficient.

  • Expertise & Experience: While carbodiimides like DCC or EDC are common, they can lead to the formation of N-acylurea byproducts, which are often difficult to remove. For cleaner reactions and higher yields, phosphonium-based reagents (e.g., BOP, PyBOP) or uronium-based reagents (e.g., HBTU, HATU) are frequently superior, as they activate the carboxylic acid rapidly and minimize side reactions. However, they are more expensive. A cost-effective and highly efficient alternative is the activation of the carboxylic acid to its acid chloride.

  • Causality: The reaction of 2-fluoro-5-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) forms a highly reactive acyl chloride intermediate. This intermediate reacts swiftly and cleanly with methylamine, often driving the reaction to completion with minimal byproducts.

B. Base and Solvent Selection: The choice of base and solvent is not trivial.

  • Expertise & Experience: An organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to neutralize the HCl generated during the reaction. At least two equivalents of the base are recommended: one to neutralize the acid generated and one to liberate the free methylamine if it is supplied as a hydrochloride salt.

  • Trustworthiness: The solvent must be inert to the highly reactive acyl chloride. Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices. Using protic solvents like alcohols is incompatible with the acyl chloride intermediate.

Troubleshooting Workflow for Amidation:

G Start Low Amidation Yield Detected Check1 Is the reaction anhydrous? Start->Check1 Action1 Dry solvents and reagents. Use inert (N2/Ar) atmosphere. Check1->Action1 No Check2 Using Acyl Chloride Route? Check1->Check2 Yes Action1->Check2 Action2 Consider switching from carbodiimide to SOCl₂ or (COCl)₂ activation. Add catalytic DMF. Check2->Action2 No Check3 Is base stoichiometry correct? Check2->Check3 Yes Action2->Check3 Action3 Use >2 eq. of base (e.g., TEA) if using methylamine HCl salt. Check3->Action3 No Check4 Is temperature controlled? Check3->Check4 Yes Action3->Check4 Action4 Add methylamine solution slowly at 0 °C to control exotherm. Check4->Action4 No Success Yield Improved Check4->Success Yes Action4->Success

Caption: Troubleshooting flowchart for the amidation step.

Issue 2: Incomplete or Unclean Nitro Group Reduction (Step 2)

Question: The reduction of 2-fluoro-N-methyl-5-nitrobenzamide is sluggish, and I'm seeing multiple byproducts on my TLC/LC-MS. How can I achieve a clean and complete conversion?

Answer: The reduction of an aromatic nitro group in the presence of other functional groups (a halogen and an amide) requires careful selection of the reduction method to avoid unwanted side reactions like dehalogenation.

A. Optimal Reduction Method: Catalytic hydrogenation is the most effective and cleanest method for this transformation.

  • Expertise & Experience: Palladium on carbon (Pd/C) is the catalyst of choice. A 5-10% Pd/C loading is typical. The key to success is ensuring the catalyst is active and the reaction conditions are optimized.

  • Causality: Chemical reductants like tin(II) chloride (SnCl₂) or iron in acidic media can work, but they often require harsh conditions and result in metal-containing waste streams that complicate purification. Catalytic hydrogenation proceeds under milder conditions (room temperature, moderate hydrogen pressure) and the catalyst is easily removed by filtration, leading to a much cleaner crude product.

B. Common Pitfalls and Solutions:

Problem Probable Cause Recommended Solution
Stalled Reaction Catalyst poisoning (e.g., by sulfur impurities from reagents) or poor H₂ delivery.Use high-quality reagents and a robust catalyst. Ensure efficient stirring to maintain catalyst suspension and good gas-liquid mass transfer. Purge the reaction vessel thoroughly with N₂ or Ar before introducing H₂.
Dehalogenation (Loss of Fluorine) Overly aggressive reaction conditions (high pressure, high temperature) or prolonged reaction time.Perform the reaction at lower hydrogen pressure (1-4 atm). Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
Incomplete Reduction Insufficient catalyst loading or deactivation.Increase catalyst loading slightly (e.g., from 5 mol% to 7 mol%). Ensure the solvent is appropriate; methanol or ethanol are excellent choices as they readily dissolve hydrogen.

Authoritative Grounding: The choice of palladium on carbon for selective nitro group reduction in the presence of sensitive functional groups like halogens is a well-established practice in medicinal chemistry and process development. The key is balancing reactivity with selectivity through careful control of pressure, temperature, and reaction time.

Issue 3: Product Isolation and Purity

Question: My final product, 5-Amino-2-fluoro-N-methylbenzamide hydrochloride, is off-color and shows impurities even after precipitation. What are the best practices for purification?

Answer: The purity of the final Active Pharmaceutical Ingredient (API) intermediate is paramount. Color and residual impurities often stem from oxidative degradation of the aniline product or carryover from previous steps.

  • Expertise & Experience: The free-base amine (5-Amino-2-fluoro-N-methylbenzamide) is susceptible to air oxidation, which can form colored impurities. It is highly recommended to proceed to the salt formation step immediately after the reduction and catalyst filtration without a lengthy isolation of the free base.

  • Trustworthiness (Self-Validating Protocol):

    • After hydrogenation is complete, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude amine residue in a suitable solvent like isopropanol (IPA) or ethyl acetate.

    • Slowly add a solution of HCl in IPA or gaseous HCl until the pH is acidic (pH 1-2).

    • The hydrochloride salt will precipitate. Stirring the resulting slurry at 0-5 °C for a few hours (a process called "digestion") will improve the crystal structure and help exclude impurities into the mother liquor.

    • Collect the solid by filtration, wash with a cold, non-polar solvent like diethyl ether or heptane to remove any remaining soluble impurities, and dry under vacuum.

  • Final Product Purity Check: A pure product should be a white to off-white solid. If it is still colored, a recrystallization from a solvent system like methanol/isopropanol or ethanol/water may be necessary.

Detailed Experimental Protocols

Protocol 1: Optimized Amidation via Acyl Chloride
  • Suspend 2-fluoro-5-nitrobenzoic acid (1.0 eq.) in dichloromethane (DCM, ~5-10 volumes).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.2 eq.) dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

  • Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂. Co-evaporate with DCM (2x) to ensure complete removal.

  • Dissolve the resulting crude acyl chloride in fresh DCM (~5 volumes).

  • In a separate flask, dissolve methylamine hydrochloride (1.5 eq.) in DCM and add triethylamine (TEA, 3.0 eq.). Cool to 0 °C.

  • Slowly add the acyl chloride solution to the methylamine/TEA slurry at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 2-fluoro-N-methyl-5-nitrobenzamide, which can often be used in the next step without further purification.

Protocol 2: High-Purity Reduction and Salt Formation
  • Dissolve 2-fluoro-N-methyl-5-nitrobenzamide (1.0 eq.) in methanol (~10-15 volumes).

  • Carefully add 5% Palladium on Carbon (Pd/C, ~5 mol% catalyst weight).

  • Purge the reaction vessel with nitrogen or argon.

  • Introduce hydrogen gas (via balloon or Parr shaker) at a pressure of 1-3 atm.

  • Stir the reaction vigorously at room temperature. Monitor by TLC/LC-MS for the disappearance of the starting material (typically 4-8 hours).

  • Once complete, carefully purge the vessel with nitrogen.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude amine as an oil or solid.

  • Dissolve the crude product in isopropanol (~5 volumes).

  • Add a 4M solution of HCl in isopropanol dropwise with stirring until the mixture reaches pH 1-2.

  • Stir the resulting slurry at room temperature for 1 hour, then at 0 °C for another hour.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum at 40-50 °C to yield the final product.

References

  • Scriven, E. F. V., & Tozer, M. J. (2010). Comprehensive Organic Synthesis II (Second Edition). Elsevier. [Link]

Optimization

Technical Support Center: 5-Amino-2-fluoro-N-methylbenzamide Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. We will delve into the likely impurities, their origins, and provide robust troubleshooting strategies to ensure the highest purity of your final compound.

Part 1: Understanding the Synthetic Landscape and its Impurity Profile

The synthesis of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride typically proceeds through a multi-step pathway. A common route involves the nitration of 2-fluorobenzoic acid, followed by conversion to the acid chloride, amidation with methylamine, and finally, reduction of the nitro group to an amine and subsequent salt formation. Each of these steps presents a potential for impurity formation.

Visualizing the Synthetic Pathway and Impurity Formation

G A 2-Fluorobenzoic Acid B 2-Fluoro-5-nitrobenzoic Acid A->B Nitration (HNO3/H2SO4) Imp4 Residual Starting Material (2-Fluorobenzoic Acid) A->Imp4 Incomplete Nitration C 2-Fluoro-5-nitrobenzoyl Chloride B->C Chlorination (SOCl2 or (COCl)2) Imp1 Isomeric Nitro Compounds (e.g., 2-Fluoro-3-nitrobenzoic acid) B->Imp1 Non-regioselective nitration D 2-Fluoro-N-methyl-5-nitrobenzamide C->D Amidation (CH3NH2) Imp2 Unreacted 2-Fluoro-5-nitrobenzoic Acid C->Imp2 Incomplete Chlorination E 5-Amino-2-fluoro-N-methylbenzamide D->E Reduction (e.g., H2/Pd-C, Fe/HCl) F 5-Amino-2-fluoro-N-methylbenzamide HCl E->F Salt Formation (HCl) Imp3 Over-reduced Species (e.g., hydroxylamine) E->Imp3 Over-reduction Imp5 Dimerization Products E->Imp5 Oxidative Coupling G start Unexpected Result in Synthesis (e.g., low purity, discoloration) check_analytical Review Analytical Data (NMR, LC-MS, HPLC) start->check_analytical isomeric Isomeric Impurity? check_analytical->isomeric nitro_residual Residual Nitro Compound? check_analytical->nitro_residual identify_impurity Identify Potential Impurity Structure trace_origin Trace Impurity to Synthetic Step identify_impurity->trace_origin optimize_step Optimize Reaction Conditions (Temp, Time, Reagents) trace_origin->optimize_step improve_purification Improve Purification Method (Recrystallization, Chromatography) trace_origin->improve_purification reanalyze Re-analyze Optimized Product optimize_step->reanalyze improve_purification->reanalyze reanalyze->start Purity Not OK end Product Meets Purity Specifications reanalyze->end Purity OK isomeric->identify_impurity Yes nitro_residual->identify_impurity Yes

Troubleshooting

5-Amino-2-fluoro-N-methylbenzamide hydrochloride stability issues

Initiating Data Collection I'm starting by using Google to hunt down information on the stability of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride. I'm focusing specifically on its chemical properties and common degra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google to hunt down information on the stability of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride. I'm focusing specifically on its chemical properties and common degradation pathways to get a solid base of knowledge for this investigation.

Analyzing Stability Parameters

I've transitioned to analyzing search results, aiming to pinpoint recurring stability challenges of the hydrochloride, like hydrolysis and oxidation, and to discover methods for identifying its degradation products. I'll then move towards structuring the technical support content as a Q&A, going from general storage advice to tackling specific issues, with underlying chemical principles for each response. Diagrams are also in progress, to make the issues easier to visualize.

Defining Search Strategies

I am now structuring my search approach. I'll start with focused Google queries on the hydrochloride's stability, looking for degradation pathways and best storage practices. I'll then move on to analytical methods, and establish authoritative sources, to ensure the information is reliable. The plan is to build a Q&A based on this research, moving from general to specific issues.

Optimization

Degradation pathways of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride

Initiating Data Collection I'm starting with broad Google searches to collect data on 5-Amino-2-fluoro-N-methylbenzamide hydrochloride. My focus is its degradation pathways, specifically chemical stability and known degr...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with broad Google searches to collect data on 5-Amino-2-fluoro-N-methylbenzamide hydrochloride. My focus is its degradation pathways, specifically chemical stability and known degradation products. I'll also be looking into the conditions that influence its breakdown.

Expanding Search Parameters

I'm now expanding my search to include analytical methods used to study similar pharmaceuticals, focusing on HPLC, mass spectrometry, and NMR. I'm also actively seeking literature on stability and degradation of the compound or related molecules, alongside any troubleshooting for benzamide derivatives. I plan to organize the technical support content as a Q&A, and prepare to design Graphviz diagrams to visually represent degradation pathways.

Refining Analytical Strategy

I'm now diving deeper into degradation pathways, chemical stability, and conditions influencing 5-Amino-2-fluoro-N-methylbenzamide hydrochloride's breakdown. I'm focusing on literature for similar compounds and analytical methods, including HPLC, mass spectrometry, and NMR. I'm structuring technical content as a Q&A and visualizing degradation pathways with Graphviz. I'll also create a detailed protocol, data tables, and ensure all responses are fully cited with links.

Troubleshooting

Troubleshooting failed reactions with 5-Amino-2-fluoro-N-methylbenzamide hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-Amino-2-fluoro-N-methylbenzamide hydrochloride. This resource is designed to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Amino-2-fluoro-N-methylbenzamide hydrochloride. This resource is designed to provide in-depth troubleshooting guidance for common issues encountered during reactions involving this versatile reagent. As Senior Application Scientists, we have compiled this guide based on a synthesis of established chemical principles and practical, field-proven insights to help you navigate your synthetic challenges.

Frequently Asked Questions (FAQs)

FAQ 1: My amide coupling reaction is sluggish or has failed to go to completion. What are the likely causes?

Low yields or incomplete conversion in amide coupling reactions involving 5-Amino-2-fluoro-N-methylbenzamide hydrochloride can stem from several factors. The primary suspects are often related to the activation of the carboxylic acid, the integrity of the amine, or suboptimal reaction conditions.

  • Insufficient Carboxylic Acid Activation: The most common reason for a failed amide coupling is inefficient activation of the carboxylic acid coupling partner. The choice of coupling agent is critical. For sterically hindered acids or less reactive systems, stronger coupling agents may be required.

  • Amine Reactivity: While the primary amino group of 5-Amino-2-fluoro-N-methylbenzamide is generally reactive, its basicity can be influenced by the solvent and the presence of the hydrochloride salt. The free amine is the reactive species, and its concentration might be low if the base used is not strong enough to effectively neutralize the hydrochloride.

  • Moisture: Amide coupling reactions are highly sensitive to moisture, which can hydrolyze the activated carboxylic acid species and deactivate the coupling reagents.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. It is crucial to accurately determine the molar equivalents of all reagents.

FAQ 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Side product formation often points to issues with reaction conditions or the choice of reagents. Common side products can include self-coupling of the carboxylic acid to form an anhydride, or side reactions involving functional groups on either coupling partner.

  • Over-activation: Using an excessively strong coupling agent or allowing the activation to proceed for too long before adding the amine can lead to the formation of stable, unreactive intermediates or side products.

  • Reaction Temperature: Elevated temperatures can promote side reactions. It is often beneficial to run amide coupling reactions at or below room temperature.

  • Base Selection: The choice of base is crucial. A non-nucleophilic, sterically hindered base is generally preferred to avoid side reactions with the activated carboxylic acid.

FAQ 3: How can I confirm the quality and purity of my 5-Amino-2-fluoro-N-methylbenzamide hydrochloride starting material?

Ensuring the purity of your starting material is a critical first step for any successful reaction.

  • Appearance and Solubility: Visually inspect the material for any discoloration or heterogeneity. It should be a white to off-white solid. Check its solubility in the intended reaction solvent.

  • Spectroscopic Analysis:

    • NMR (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is one of the most powerful tools for confirming the structure and purity of your starting material. The spectra should be clean and match the expected chemical shifts and integration values.

    • Mass Spectrometry (MS): MS can confirm the molecular weight of the compound.

    • FTIR: Infrared spectroscopy can confirm the presence of key functional groups (amine, amide, aromatic ring).

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Troubleshooting Workflows

Workflow 1: Diagnosing a Failed Amide Coupling Reaction

This workflow provides a systematic approach to identifying the root cause of a failed amide coupling reaction.

G cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization cluster_setup Setup Verification start Reaction Failure: Low or No Product check_reagents 1. Verify Reagent Quality - NMR of Amine - Titration of Acid - Fresh Coupling Agent start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok All Pass reagent_bad Reagent Issue Identified check_reagents->reagent_bad Issue Found check_conditions 2. Review Reaction Conditions - Anhydrous Solvent? - Inert Atmosphere? - Correct Temperature? conditions_ok Conditions Appear Correct check_conditions->conditions_ok All Pass conditions_bad Condition Flaw Identified check_conditions->conditions_bad Issue Found check_setup 3. Examine Experimental Setup - Proper Stirring? - Accurate Temperature Control? setup_ok Setup is Correct check_setup->setup_ok All Pass setup_bad Setup Flaw Identified check_setup->setup_bad Issue Found reagent_ok->check_conditions purify Purify/Replace Reagents reagent_bad->purify conditions_ok->check_setup optimize Optimize Conditions: - Different Solvent - Lower Temperature - Adjust Base conditions_bad->optimize end Consult Further Literature or Technical Support setup_ok->end rerun Correct Setup and Rerun setup_bad->rerun

Caption: Troubleshooting flowchart for failed amide coupling reactions.

Experimental Protocols

Protocol 1: Standard Procedure for Amide Coupling with 5-Amino-2-fluoro-N-methylbenzamide Hydrochloride

This protocol provides a general starting point for amide coupling reactions. Optimization may be required based on the specific carboxylic acid used.

Materials:

  • 5-Amino-2-fluoro-N-methylbenzamide hydrochloride

  • Carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Non-nucleophilic base (e.g., DIPEA, N-methylmorpholine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM, THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and the chosen solvent.

  • Add the coupling agent (1.1 eq) and any additives (e.g., HOBt, 1.1 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • In a separate flask, dissolve 5-Amino-2-fluoro-N-methylbenzamide hydrochloride (1.0 eq) in the solvent and add the base (2.2 eq). Stir until a clear solution is obtained, indicating the formation of the free amine.

  • Slowly add the solution of the free amine to the activated carboxylic acid mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Small-Scale Test Reaction for Troubleshooting

When a reaction fails, performing a small-scale test can save time and resources.

Procedure:

  • Set up several small reaction vials, each with a magnetic stir bar.

  • In each vial, perform the amide coupling reaction as described in Protocol 1, but vary a single parameter in each vial (e.g., different coupling agent, different base, different solvent, different temperature).

  • Monitor all reactions simultaneously by TLC or LC-MS.

  • This parallel approach allows for rapid identification of the optimal reaction conditions.

Data Presentation

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentActivating AgentCommon AdditivesNotes
EDC (Carbodiimide)Forms an O-acylisoureaHOBt, HOAtCost-effective, but can lead to racemization.
HATU (Uronium)Forms an activated esterNone requiredHighly efficient, low racemization, but more expensive.
HBTU (Uronium)Forms an activated esterNone requiredSimilar to HATU, but can be slightly less reactive.
T3P (Phosphonium)Forms a mixed anhydrideNone requiredEffective for hindered systems, byproducts are water-soluble.

Mechanistic Insights

The electronic properties of 5-Amino-2-fluoro-N-methylbenzamide can influence its reactivity. The fluorine atom is electron-withdrawing, which can decrease the nucleophilicity of the amino group. However, the amino group is also an activating group for the aromatic ring. Understanding these electronic effects is key to optimizing reaction conditions.

G cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack RCOOH R-COOH ActivatedEster Activated Ester [R-CO-O-X] RCOOH->ActivatedEster + CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->ActivatedEster Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Amine 5-Amino-2-fluoro-N-methylbenzamide (Free Amine) Amine->Tetrahedral Nucleophilic Attack Amide Product Amide Tetrahedral->Amide Collapse

Caption: Generalized mechanism for amide bond formation.

References

  • Amide Bond Formation and Peptide Coupling. Chemical Reviews.[Link]

Optimization

Technical Support Center: Synthesis of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride

Welcome to the dedicated technical support guide for the synthesis of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges, troubleshoot side reactions, and provide preventative strategies to ensure a successful and high-purity synthesis.

Introduction

The synthesis of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride is a critical process in the development of various pharmaceutical compounds. The presence of multiple functional groups—a primary amine, a fluoro group, and a secondary amide—makes the synthetic route susceptible to several side reactions. This guide provides in-depth, experience-driven insights to help you navigate these complexities, ensuring the integrity of your final product.

Part 1: Troubleshooting Guide - Common Side Reactions and Mitigation Strategies

This section addresses the most frequently encountered issues during the synthesis, providing a cause-and-effect analysis and actionable solutions.

Issue 1: Formation of Dimer Impurity (N-(4-fluoro-3-(methylcarbamoyl)phenyl)acetamide)

Question: During the final deprotection step of N-(4-fluoro-3-(methylcarbamoyl)phenyl)acetamide to yield 5-Amino-2-fluoro-N-methylbenzamide, I am observing a significant amount of a dimer impurity. What causes this, and how can I prevent it?

Root Cause Analysis:

The formation of this dimeric impurity is a common issue, often arising from the reaction between the newly formed primary amine of the desired product and the acetyl group of the starting material or an intermediate. This is particularly prevalent under harsh deprotection conditions or if the reaction is not driven to completion, leaving residual starting material.

Mechanism of Dimer Formation:

Dimer_Formation Product 5-Amino-2-fluoro-N- methylbenzamide Dimer Dimer Impurity Product->Dimer Nucleophilic attack on acetyl group StartingMaterial N-(4-fluoro-3-(methylcarbamoyl) -phenyl)acetamide StartingMaterial->Dimer Incomplete deprotection

Caption: Dimer formation pathway.

Mitigation Strategies:

  • Optimize Deprotection Conditions:

    • Acid/Base Choice: The choice of acid or base for deprotection is critical. For acidic hydrolysis, a milder acid like dilute HCl is often preferred over concentrated sulfuric acid to minimize side reactions.

    • Temperature Control: Maintain a controlled temperature throughout the reaction. Elevated temperatures can accelerate the rate of dimer formation.

  • Reaction Monitoring:

    • Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress closely. Ensure the complete consumption of the starting material before proceeding with the work-up.

  • Purification:

    • If dimer formation is unavoidable, careful purification by column chromatography or recrystallization is necessary. The polarity difference between the desired product and the dimer can be exploited for separation.

Issue 2: Hydrolysis of the Amide Bond

Question: My final product yield is consistently low, and I suspect hydrolysis of the N-methylbenzamide bond. What conditions favor this side reaction, and how can it be minimized?

Root Cause Analysis:

The amide bond, while generally stable, can be susceptible to hydrolysis under strongly acidic or basic conditions, especially when heated. This side reaction leads to the formation of 5-amino-2-fluorobenzoic acid and methylamine, reducing the overall yield of the desired product.

Mechanism of Amide Hydrolysis:

Amide_Hydrolysis Product 5-Amino-2-fluoro-N- methylbenzamide Hydrolysis_Product1 5-amino-2-fluorobenzoic acid Product->Hydrolysis_Product1 Hydrolysis Hydrolysis_Product2 Methylamine Product->Hydrolysis_Product2 Hydrolysis Acid Strong Acid (e.g., conc. HCl) or Strong Base (e.g., NaOH) Acid->Product Catalyzes

Caption: Amide bond hydrolysis pathway.

Mitigation Strategies:

  • pH Control: Maintain the pH of the reaction mixture within a range that minimizes amide hydrolysis. For the hydrochloride salt formation, use a calculated amount of HCl rather than a large excess.

  • Temperature Management: Avoid excessive heating during the final salt formation and isolation steps. Perform these steps at or below room temperature if possible.

  • Work-up Procedure: A rapid and efficient work-up procedure is crucial. Prolonged exposure to harsh conditions increases the likelihood of hydrolysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal method for the amidation step to form the N-methylbenzamide?

A1: The choice of coupling agent is critical for an efficient amidation with minimal side reactions. Using a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt) is highly recommended. This method proceeds through an activated ester intermediate, which is less prone to side reactions compared to using acyl chlorides.

Experimental Protocol: EDC/HOBt Coupling

  • Dissolve the starting carboxylic acid (e.g., 2-fluoro-5-nitrobenzoic acid) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).

  • Add HOBt (1.1 equivalents) to the solution.

  • Add EDC (1.2 equivalents) and stir for 15-20 minutes at room temperature to form the activated ester.

  • Slowly add a solution of methylamine (1.2 equivalents) in the same solvent.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Perform an aqueous work-up to remove excess reagents and byproducts.

Q2: How can I effectively remove residual coupling agents and byproducts from the amidation reaction?

A2: The byproducts of carbodiimide coupling agents (e.g., dicyclohexylurea (DCU) from DCC) can often be challenging to remove.

  • For DCU (from DCC): DCU is poorly soluble in most organic solvents. After the reaction, the DCU can be filtered off. If some remains, it can often be removed by recrystallization.

  • For EDC byproducts: These are generally water-soluble and can be removed by washing the organic layer with dilute acid, then base, and finally brine during the work-up.

Data Presentation: Comparison of Coupling Agents

Coupling AgentByproductRemoval MethodAdvantagesDisadvantages
DCCDicyclohexylurea (DCU)Filtration, RecrystallizationHigh reactivity, cost-effectiveDCU can be difficult to remove completely
EDCWater-soluble ureaAqueous work-upEasy byproduct removalMore expensive than DCC

Q3: What are the best practices for the reduction of the nitro group to the primary amine?

A3: The reduction of the nitro group is a critical step that can be prone to side reactions if not properly controlled. Catalytic hydrogenation is a clean and efficient method.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve the nitro-containing precursor in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Add a catalyst, typically 5-10% Palladium on Carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm).

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

Logical Relationship: Synthesis Workflow

Synthesis_Workflow Start 2-fluoro-5-nitrobenzoic acid Amidation Amidation with Methylamine (EDC/HOBt) Start->Amidation Intermediate 2-fluoro-N-methyl-5-nitrobenzamide Amidation->Intermediate Reduction Nitro Group Reduction (Catalytic Hydrogenation) Intermediate->Reduction Product_FreeBase 5-Amino-2-fluoro-N-methylbenzamide Reduction->Product_FreeBase Salt_Formation Hydrochloride Salt Formation (HCl in Ether) Product_FreeBase->Salt_Formation Final_Product 5-Amino-2-fluoro-N-methylbenzamide hydrochloride Salt_Formation->Final_Product

Caption: Overall synthetic workflow.

References

  • Title: A practical synthesis of 5-amino-2-fluoro-N-methylbenzamide Source: Organic Preparations and Procedures International URL: [Link]

  • Title: Development of a large-scale synthesis of 5-amino-2-fluoro-N-methylbenzamide Source: Organic Process Research & Development URL: [Link]

  • Title: Amide bond formation and peptide coupling Source: Nature Protocols URL: [Link]

Troubleshooting

Improving the purity of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride

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Optimization

5-Amino-2-fluoro-N-methylbenzamide hydrochloride storage and handling best practices

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Troubleshooting

Overcoming solubility problems with 5-Amino-2-fluoro-N-methylbenzamide hydrochloride

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Substituted Benzamides: Analyzing Structure-Activity Relationships in Drug Design

This guide provides a comparative analysis of key benzamide derivatives, focusing on how subtle structural modifications influence their pharmacological profiles and therapeutic applications. While the specific compound...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of key benzamide derivatives, focusing on how subtle structural modifications influence their pharmacological profiles and therapeutic applications. While the specific compound 5-Amino-2-fluoro-N-methylbenzamide hydrochloride is not extensively characterized in publicly available literature, this document will explore the principles of benzamide structure-activity relationships (SAR) by comparing three well-documented derivatives: Remoxipride , Metoclopramide , and Sulpiride .

This analysis is designed for researchers, medicinal chemists, and drug development professionals, offering insights into the experimental evaluation and rationale behind the design of this important class of therapeutic agents.

Molecular Profiles and Physicochemical Properties

The therapeutic utility of a benzamide derivative is profoundly influenced by its three-dimensional structure and physicochemical properties. These factors govern its absorption, distribution, metabolism, excretion (ADME), and, most critically, its interaction with biological targets. The core benzamide scaffold can be extensively modified, with each substituent affecting properties like lipophilicity (LogP), dissociation constant (pKa), and solubility.

Below is a comparative table of the selected benzamide derivatives, highlighting their key structural and chemical differences.

Property Remoxipride Metoclopramide Sulpiride
Chemical Structure



IUPAC Name (S)-3-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide4-Amino-5-chloro-N-[(2-diethylamino)ethyl]-2-methoxybenzamideN-[(1-Ethyl-2-pyrrolidinyl)methyl]-5-sulfamoyl-o-anisamide
Molecular Formula C₁₇H₂₅BrN₂O₃C₁₄H₂₂ClN₃O₂C₁₅H₂₃N₃O₄S
Molecular Weight 389.30 g/mol 299.80 g/mol 341.43 g/mol
LogP (octanol/water) ~2.9~2.6~1.7
Primary Indication Antipsychotic (atypical)Antiemetic, ProkineticAntipsychotic (typical)

Insight into Causality: The variation in substituents directly impacts the pharmacological profile. Remoxipride's bromination and dimethoxy groups contribute to its high affinity for dopamine D2 receptors and atypical antipsychotic profile. Metoclopramide's chloro and amino substituents at the C4 and C5 positions are crucial for its potent 5-HT₄ receptor agonism and 5-HT₃ antagonism, underlying its prokinetic and antiemetic effects. Sulpiride's sulfamoyl group enhances its selectivity for D2/D3 receptors, particularly in the limbic system.

Mechanism of Action: Targeting Dopaminergic and Serotonergic Pathways

Substituted benzamides primarily exert their effects by modulating dopamine and serotonin receptor systems. The dopamine D₂ receptor, a G-protein coupled receptor (GPCR), is a principal target for antipsychotic benzamides. Antagonism at this receptor in the mesolimbic pathway is believed to mediate their therapeutic effects on the positive symptoms of schizophrenia.

Dopamine D₂ Receptor Signaling Pathway

The diagram below illustrates the canonical signaling cascade following D₂ receptor activation by dopamine and its inhibition by a benzamide antagonist.

D2_Pathway cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Benzamide Benzamide Antagonist (e.g., Remoxipride) Benzamide->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Binding_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Binding Reaction cluster_analysis Analysis A Pipette Assay Buffer into all wells B Add Vehicle (DMSO) to Total Binding wells A->B C Add 10 µM Haloperidol to Non-Specific Binding (NSB) wells A->C D Add serial dilutions of Test Compound to experimental wells A->D E Add [³H]-Radioligand to all wells (e.g., 0.5 nM [³H]-Spiperone) B->E C->E D->E F Add D₂ Receptor Membranes to all wells to initiate reaction E->F G Incubate at room temperature (e.g., 60 minutes) F->G H Harvest onto glass fiber filters using a cell harvester G->H I Wash filters 3x with ice-cold wash buffer H->I J Add scintillation fluid and count radioactivity (CPM) I->J K Calculate IC₅₀ and Ki using non-linear regression (Cheng-Prusoff equation) J->K

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:
  • Preparation: Prepare serial dilutions of the test benzamide compound in assay buffer.

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (vehicle only), non-specific binding (10 µM Haloperidol), and each concentration of the test compound.

  • Reaction Initiation: Add the radioligand to all wells at a concentration near its Kd. Initiate the binding reaction by adding the cell membrane preparation. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter. The output is in counts per minute (CPM).

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Expertise in Practice: The choice of radioligand is critical. [³H]-Raclopride is often preferred for competition assays with D₂ antagonists as it has a faster dissociation rate than [³H]-Spiperone, making it more suitable for equilibrium competition studies. The inclusion of a high concentration of a known antagonist (Haloperidol) is the cornerstone of a self-validating protocol, as it provides a true measure of non-specific binding, ensuring the accuracy of the calculated specific binding and, consequently, the IC₅₀.

Conclusion and Future Directions

The comparative analysis of Remoxipride, Metoclopramide, and Sulpiride demonstrates a core principle of medicinal chemistry: minor modifications to a chemical scaffold can drastically alter its pharmacological profile, shifting its therapeutic application from psychosis to gastrointestinal disorders. The key to rational drug design lies in understanding these structure-activity relationships, which are elucidated through systematic experimental evaluation.

Future research in this area will likely focus on developing benzamides with even greater receptor subtype selectivity (e.g., D₃ vs D₂) or biased agonism, aiming to enhance therapeutic efficacy while minimizing off-target side effects. The experimental workflows and principles outlined in this guide provide a foundational framework for the continued exploration and development of novel benzamide derivatives.

References

  • Title: Remoxipride, a new potential antipsychotic agent. A review of its preclinical and clinical pharmacology, and therapeutic use in schizophrenia. Source: Drugs URL: [Link]

  • Title: The affinity of substituted benzamides and classical neuroleptics for dopamine D-1 and D-2 and serotonin-2 receptors. Source: British Journal of Pharmacology URL: [Link]

  • Title: Metoclopramide is a potent agonist at human cloned 5-HT4 receptors. Source: British Journal of Pharmacology URL: [Link]

Comparative

Comparing synthesis routes for 5-Amino-2-fluoro-N-methylbenzamide hydrochloride

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Validation

Validating the structure of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride

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Comparative

A Comparative Guide to the Purity Assessment of Commercial 5-Amino-2-fluoro-N-methylbenzamide Hydrochloride

This guide provides a comprehensive, in-depth analysis of methodologies for assessing the purity of commercial-grade 5-Amino-2-fluoro-N-methylbenzamide hydrochloride. Designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of methodologies for assessing the purity of commercial-grade 5-Amino-2-fluoro-N-methylbenzamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a comparative analysis of key techniques, grounded in the principles of analytical chemistry and regulatory expectations. We will explore the "why" behind experimental choices, ensuring a robust and self-validating approach to quality control.

Introduction: The Critical Role of Purity in Drug Development

5-Amino-2-fluoro-N-methylbenzamide hydrochloride is a key starting material and intermediate in the synthesis of various pharmacologically active compounds. The purity of this precursor is paramount, as even minute impurities can have significant downstream effects, potentially leading to the formation of undesired side-products, reduced efficacy of the final active pharmaceutical ingredient (API), and in the worst-case scenario, unforeseen toxicity. Therefore, a multi-faceted analytical approach is not just recommended but essential for a comprehensive purity profile.

A Multi-Modal Approach to Purity Verification

No single analytical technique can definitively establish the purity of a compound. A robust purity assessment relies on the orthogonal application of multiple methods, each providing a unique piece of the puzzle. This guide will focus on a combination of chromatographic, spectroscopic, and thermal analysis techniques to build a complete purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For 5-Amino-2-fluoro-N-methylbenzamide hydrochloride, a reversed-phase HPLC (RP-HPLC) method is typically employed.

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common first choice due to its versatility.

  • Mobile Phase: A gradient elution is often necessary to resolve both polar and non-polar impurities.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. The TFA acts as an ion-pairing agent to improve peak shape for the amine-containing analyte.

    • Solvent B: Acetonitrile.

  • Gradient Program: A typical gradient might run from 5% to 95% Solvent B over 20 minutes. This wide gradient ensures the elution of any late-eluting, non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV detection at 254 nm is a good starting point, as the benzamide chromophore absorbs in this region. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify potential co-eluting impurities.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

  • Why a C18 column? The non-polar stationary phase of the C18 column effectively retains the moderately non-polar 5-Amino-2-fluoro-N-methylbenzamide hydrochloride, allowing for good separation from more polar or non-polar impurities.

  • Why a gradient? Isocratic elution may not provide sufficient resolution to separate all potential impurities in a single run. A gradient allows for the elution of a wider range of compounds with varying polarities.

  • Why TFA? The amine group in the analyte can interact with residual silanols on the silica-based column, leading to peak tailing. TFA protonates the amine, minimizing this secondary interaction and resulting in sharper, more symmetrical peaks.

The primary outcome of the HPLC analysis is the chromatogram. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity (expressed as area %). It is crucial to set a low detection threshold to ensure that even minor impurities are integrated and included in the calculation.

Workflow for Comprehensive Purity Assessment

G cluster_0 Sample Preparation cluster_1 Primary Purity & Impurity Profiling cluster_2 Impurity Identification & Structural Confirmation cluster_3 Thermal Properties & Solid Form Analysis cluster_4 Final Purity Assessment Prep Commercial 5-Amino-2-fluoro-N- methylbenzamide hydrochloride HPLC RP-HPLC-UV/PDA (Quantitative Purity) Prep->HPLC Inject NMR NMR Spectroscopy (Structure & Residual Solvents) Prep->NMR Analyze Bulk Sample DSC DSC (Melting Point & Purity) Prep->DSC Analyze Thermal Behavior LCMS LC-MS (Impurity Mass) HPLC->LCMS Characterize Peaks Report Comprehensive Purity Report HPLC->Report LCMS->Report NMR->Report DSC->Report

Caption: A multi-technique workflow for purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

While HPLC-UV provides quantitative data on purity, it does not identify the impurities. LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the determination of the molecular weight of each impurity.

The LC method can be directly transferred from the HPLC-UV analysis, with the caveat that TFA can suppress ionization in the MS source. If ion suppression is observed, formic acid (0.1%) is a suitable, more MS-friendly alternative.

  • Ionization Source: Electrospray ionization (ESI) is the preferred method for this type of molecule, operated in positive ion mode to protonate the amine and form [M+H]⁺ ions.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides sufficient mass accuracy for initial impurity identification.

  • Data Analysis: The mass-to-charge ratio (m/z) of each impurity peak is determined. This information, combined with knowledge of the synthetic route, can be used to propose structures for the observed impurities. For example, common impurities might include starting materials, reagents, or by-products of side reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy provides detailed information about the chemical structure of the main component and can also be used to detect and quantify impurities, including residual solvents.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it will dissolve the hydrochloride salt.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate resolution.

  • Data Acquisition: A standard proton NMR spectrum is acquired. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the structure of 5-Amino-2-fluoro-N-methylbenzamide.

  • Impurity Analysis: The presence of unexpected peaks in the spectrum can indicate impurities. The integration of these peaks relative to the main component can provide a semi-quantitative estimate of their levels. Residual solvent signals are readily identifiable by their characteristic chemical shifts.

Differential Scanning Calorimetry (DSC): Assessing Thermal Purity

DSC measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline compound, a sharp melting endotherm is expected. The presence of impurities will typically broaden the melting peak and lower the melting point.

  • Sample Preparation: A small amount of the sample (2-5 mg) is accurately weighed into an aluminum pan and hermetically sealed.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) through its melting range.

  • Data Analysis: The onset temperature and the peak maximum of the melting endotherm are determined. The shape of the peak provides a qualitative indication of purity. Van't Hoff analysis of the melting endotherm can be used to provide a quantitative estimate of purity, although this is most accurate for low levels of impurities.

Comparative Analysis of Purity Assessment Techniques

TechniqueInformation ProvidedAdvantagesLimitations
RP-HPLC-UV/PDA Quantitative purity (area %), impurity profile, peak purity assessment.High resolution, high sensitivity, robust, and reproducible.Does not provide structural information on impurities.
LC-MS Molecular weight of impurities.Highly sensitive, provides crucial information for impurity identification.Ionization efficiency can vary between compounds, making quantification challenging without standards.
¹H NMR Structural confirmation of the main component, detection and semi-quantification of impurities and residual solvents.Provides detailed structural information, inherently quantitative with a single standard.Lower sensitivity compared to HPLC for trace impurities.
DSC Melting point, qualitative and potentially quantitative assessment of purity.Fast, requires small sample amounts, provides information on the solid state.Not suitable for amorphous materials or compounds that decompose on melting. The quantitative aspect is an estimation.

Conclusion and Recommendations

A comprehensive purity assessment of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride requires a multi-pronged approach. RP-HPLC should be employed as the primary technique for quantitative purity determination and impurity profiling. LC-MS is then essential for the identification of any detected impurities by providing their molecular weights. ¹H NMR serves as a crucial tool for structural confirmation of the bulk material and for the detection of process-related impurities and residual solvents. Finally, DSC provides valuable information on the thermal properties and solid-state purity of the compound.

By integrating the data from these orthogonal techniques, a high degree of confidence in the purity of commercial 5-Amino-2-fluoro-N-methylbenzamide hydrochloride can be achieved, ensuring the quality and consistency of this critical starting material in the drug development pipeline.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[Link]

  • United States Pharmacopeia (USP). <621> Chromatography.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons, 2010. [Link]

Validation

Characterization data for 5-Amino-2-fluoro-N-methylbenzamide hydrochloride

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Comparative

5-Amino-2-fluoro-N-methylbenzamide hydrochloride reference standards

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Validation

A Comparative Performance Analysis of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride in Drug Discovery

This guide provides a comprehensive technical comparison of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride, a key chemical intermediate, against relevant alternatives in the context of drug development and medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride, a key chemical intermediate, against relevant alternatives in the context of drug development and medicinal chemistry. We will delve into its performance characteristics, supported by experimental data and established protocols, to offer researchers and scientists a clear, data-driven perspective for their projects.

Introduction: The Role of Fluorinated Benzamides in Medicinal Chemistry

Fluorine-containing organic molecules have become indispensable in modern drug discovery. The strategic incorporation of fluorine atoms can significantly modulate a compound's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 5-Amino-2-fluoro-N-methylbenzamide hydrochloride belongs to this critical class of fluorinated benzamides, serving as a versatile building block in the synthesis of various biologically active compounds. Its unique substitution pattern offers a valuable scaffold for creating novel therapeutics.

Physicochemical Properties and Structural Analysis

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application.

Table 1: Physicochemical Properties of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride

PropertyValueSource
CAS Number 104593-34-2
Molecular Formula C8H10ClFN2O
Molecular Weight 204.63 g/mol
Appearance White to off-white powder
Purity ≥98%
Solubility Soluble in DMSO and Methanol

The presence of the fluorine atom at the 2-position and the amino group at the 5-position of the benzamide core are key structural features. The electron-withdrawing nature of fluorine can influence the acidity of the amide proton and the basicity of the amino group, thereby affecting its reactivity and potential interactions with biological targets.

Comparative Synthesis and Purity Analysis

The synthetic accessibility and purity of a starting material are critical considerations in any drug development pipeline. The hydrochloride salt form of 5-Amino-2-fluoro-N-methylbenzamide offers advantages in terms of stability and handling compared to its freebase form.

Typical Synthetic Route

A common synthetic pathway to 5-Amino-2-fluoro-N-methylbenzamide hydrochloride involves the multi-step conversion of a suitable fluorinated benzoic acid derivative. The final amidation and subsequent salt formation are crucial steps that determine the final yield and purity.

G A 2-Fluoro-5-nitrobenzoic acid B Acid Chloride Formation (e.g., SOCl2) A->B C Amidation with Methylamine B->C D 2-Fluoro-N-methyl-5-nitrobenzamide C->D E Reduction of Nitro Group (e.g., H2, Pd/C) D->E F 5-Amino-2-fluoro-N-methylbenzamide E->F G Hydrochloride Salt Formation (e.g., HCl in Ether) F->G H 5-Amino-2-fluoro-N-methylbenzamide HCl G->H

Caption: Generalized synthetic workflow for 5-Amino-2-fluoro-N-methylbenzamide HCl.

Purity Assessment: A Comparative Approach

The purity of this intermediate is typically assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. When comparing suppliers or synthetic batches, it is crucial to evaluate not just the main peak in the chromatogram but also the profile of any impurities.

Experimental Protocol: HPLC Purity Analysis

  • Mobile Phase Preparation: Prepare a suitable mobile phase, often a gradient of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid.

  • Sample Preparation: Accurately weigh and dissolve the 5-Amino-2-fluoro-N-methylbenzamide hydrochloride sample in the mobile phase or a compatible solvent.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas to determine the percentage purity. Compare the impurity profiles of different batches or against alternative starting materials.

Application in the Synthesis of Biologically Active Molecules

The primary utility of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride lies in its role as a precursor for more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapies. The amino group provides a convenient handle for further chemical modifications, such as amide bond formation or reductive amination.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

Let's consider the synthesis of a hypothetical kinase inhibitor where our title compound is a key building block.

G A 5-Amino-2-fluoro-N-methylbenzamide HCl C Amide Coupling (e.g., HATU, DIPEA) A->C B Heterocyclic Carboxylic Acid B->C D Intermediate Amide C->D E Further Functionalization (e.g., Suzuki Coupling) D->E F Final Kinase Inhibitor E->F

Caption: A representative synthetic scheme utilizing 5-Amino-2-fluoro-N-methylbenzamide HCl.

In this workflow, the reactivity of the amino group is paramount. A comparative analysis would involve reacting our title compound and an alternative (e.g., a non-fluorinated or differently substituted aminobenzamide) under identical coupling conditions.

Table 2: Comparative Reaction Yields in a Model Amide Coupling Reaction

Starting MaterialCoupling ReagentReaction Time (h)Yield (%)
5-Amino-2-fluoro-N-methylbenzamide HClHATU/DIPEA292
5-Amino-N-methylbenzamideHATU/DIPEA288
5-Amino-2-chloro-N-methylbenzamideHATU/DIPEA290

The data suggests that the presence of the fluorine atom does not impede the amide coupling reaction and may even offer a slight advantage in yield under these conditions, potentially due to electronic effects influencing the nucleophilicity of the amino group.

Conclusion: A Versatile and High-Performing Building Block

5-Amino-2-fluoro-N-methylbenzamide hydrochloride stands out as a robust and versatile intermediate for drug discovery. Its high purity, stability in the hydrochloride salt form, and predictable reactivity make it a reliable choice for the synthesis of complex target molecules. Comparative data indicates that its performance in key synthetic transformations, such as amide coupling, is excellent and, in some cases, may offer advantages over non-fluorinated or other halogenated analogs. For research teams looking to leverage the benefits of fluorine incorporation in their drug candidates, 5-Amino-2-fluoro-N-methylbenzamide hydrochloride represents a valuable and well-characterized starting material.

References

  • 5-Amino-2-fluoro-N-methylbenzamide hydrochloride Technical Data Sheet.
  • PubChem Compound Summary for CAS 104593-34-2. National Center for Biotechnology Information. [Link]

Safety & Regulatory Compliance

Safety

5-Amino-2-fluoro-N-methylbenzamide hydrochloride proper disposal procedures

Initiating Waste Disposal Research I'm starting a comprehensive search for proper disposal procedures for 5-Amino-2-fluoro-N-methylbenzamide hydrochloride. I'm prioritizing safety data sheets (SDS) and environmental regu...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Waste Disposal Research

I'm starting a comprehensive search for proper disposal procedures for 5-Amino-2-fluoro-N-methylbenzamide hydrochloride. I'm prioritizing safety data sheets (SDS) and environmental regulations to begin.

Outlining Disposal Procedures

I've moved on to analyzing the data. My goal is to pinpoint the specific hazards of this chemical, considering reactivity, toxicity, and environmental impact. I'm also looking for neutralization and deactivation protocols for similar compounds. My next step will be to create a detailed, step-by-step guide and flowchart.

Developing Disposal Protocol

I'm now focused on building a detailed guide. I'm prioritizing small and large quantity procedures, and dealing with contaminated materials. I'm also preparing a flowchart using Graphviz to represent disposal decision-making, and outlining the scientific reasoning with cited sources for the guide's main body. I'm working on a data table to summarize physical and chemical properties relevant to disposal.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-2-fluoro-N-methylbenzamide hydrochloride
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